![molecular formula C19H16N4O2 B2615609 N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1170091-92-5](/img/structure/B2615609.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

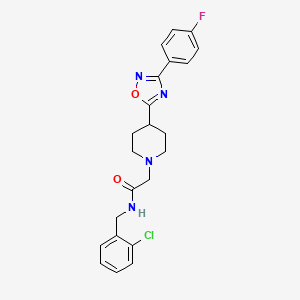

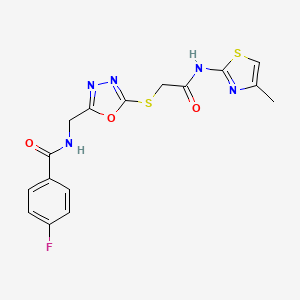

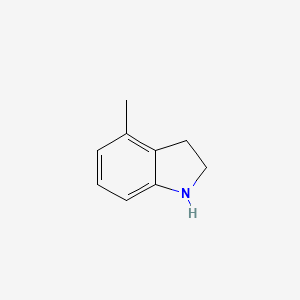

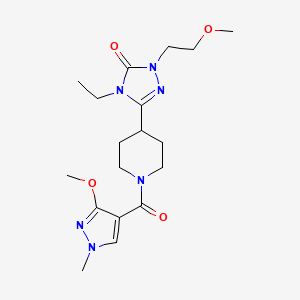

“N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide” is a Protease class compound with a molecular weight of 473.47 and a molecular formula of C29H19N3O4 . It is a derivative of benzoxazole, a heterocyclic compound that plays an essential role in medicinal chemistry .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves reactions between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . The synthesis of these compounds involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation .

Molecular Structure Analysis

The structure of benzoxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . These interactions allow these compounds to engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .

Chemical Reactions Analysis

Benzoxazole derivatives are known for their potential therapeutic agents, including various enzyme inhibitors . They have been used in the synthesis of HIV protease inhibitors and have shown inhibitory activity against mammary carcinoma cell lines .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. For instance, some compounds have been reported to have a yield of 82% and a melting range of 270-280°C .

Applications De Recherche Scientifique

- Anticancer Agents : Researchers explore the potential of this compound as an anticancer agent due to its structural features and interactions with biological macromolecules .

- Biological Probes : Its diverse heteroatoms make it suitable for use as a biological probe in living systems, aiding in drug discovery and understanding molecular interactions .

- Functional Materials : N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide can serve as a precursor for functional materials used in electronics and spintronics .

- Electron Transport : Its unique structure may contribute to efficient electron transport properties in materials .

- Imidazole Synthesis : The compound can be used to synthesize substituted imidazoles, which are valuable intermediates in various chemical reactions .

- Ring Formation : The formation of an imidazole ring from two methanimine derivatives involves the opening of a benzoxazole ring followed by intermolecular nucleophilic attack .

- Antibacterial Activity : Computational studies and molecular docking can help understand the interactions between this compound and bacterial proteins, potentially revealing antibacterial properties .

- Chiral Auxiliary : It can serve as a chiral auxiliary in enantioselective synthesis, such as in the preparation of (2R,2’S)-erythro-methylphenidate .

Medicinal Chemistry and Drug Design

Materials Science and Electronics

Synthetic Chemistry

Computational Studies and Molecular Docking

Chiral Synthesis

Pharmacological Evaluation

Mécanisme D'action

Orientations Futures

Benzoxazole and its derivatives play a very essential role in the area of medicinal chemistry . The development of effective methods leading to 2-aminobenzoxazoles and their analogues has attracted great attention . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Propriétés

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-2-23-16(11-12-20-23)18(24)21-14-9-7-13(8-10-14)19-22-15-5-3-4-6-17(15)25-19/h3-12H,2H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRIOPUKFBWZAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2615528.png)

![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2615530.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2615535.png)

![4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2615540.png)

![Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2615542.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2615543.png)